molecular formula C9H14O2 B14043209 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde CAS No. 1884203-52-4

2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B14043209
CAS No.: 1884203-52-4
M. Wt: 154.21 g/mol
InChI Key: SSMAOQKRZDLYFT-UHFFFAOYSA-N
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Description

2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C9H14O2 It features a tetrahydropyran ring substituted with a cyclopropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydroxy olefin, using a catalyst like platinum or lanthanide triflates . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The aldehyde group is typically introduced through oxidation reactions, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods

Industrial production methods for 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced catalytic systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic catalysts, diazomethane, Simmons-Smith reagents.

Major Products

    Oxidation: 2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid.

    Reduction: 2-Cyclopropyltetrahydro-2H-pyran-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde and cyclopropyl functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

1884203-52-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyclopropyloxane-4-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h6-9H,1-5H2

InChI Key

SSMAOQKRZDLYFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(CCO2)C=O

Origin of Product

United States

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